Mlkl-IN-2 is a compound that has garnered attention in the field of necroptosis research, particularly for its role in inhibiting the activity of mixed lineage kinase domain-like protein (MLKL). MLKL is a crucial effector in the necroptosis pathway, which is a regulated form of cell death distinct from apoptosis and necrosis. The dysregulation of necroptosis has been implicated in various inflammatory diseases, making inhibitors like Mlkl-IN-2 valuable for therapeutic exploration.
Mlkl-IN-2 is classified as a small molecule inhibitor targeting the MLKL protein. Its design is rooted in understanding the molecular interactions that facilitate MLKL's role in necroptosis, specifically its phosphorylation and subsequent oligomerization, which are essential for its function as an executioner of cell death. The compound has been synthesized and analyzed to assess its efficacy in modulating MLKL activity and its potential applications in disease models related to inflammation and cell death.
The synthesis of Mlkl-IN-2 involves several key steps that focus on achieving high specificity for MLKL. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing small molecule inhibitors typically involve:
Technical details regarding specific reagents, reaction conditions, or yields may vary and are often proprietary or unpublished.
The molecular structure of Mlkl-IN-2 is characterized by its ability to interact with the MLKL protein's binding sites. While precise structural data may not be readily available, compounds designed to inhibit MLKL typically feature:
Data regarding the three-dimensional conformation of Mlkl-IN-2 can be obtained through techniques such as X-ray crystallography or NMR spectroscopy if available.
The chemical reactions involving Mlkl-IN-2 primarily focus on its interaction with MLKL. The mechanism of action includes:
Technical details regarding reaction kinetics, binding affinities, and inhibition constants can be determined through biochemical assays such as surface plasmon resonance or enzyme-linked immunosorbent assays.
The mechanism of action of Mlkl-IN-2 involves several critical processes:
Data supporting these mechanisms can be derived from cellular assays measuring cell viability, apoptosis markers, and necroptosis indicators following treatment with Mlkl-IN-2.
While specific physical and chemical properties of Mlkl-IN-2 may not be extensively documented, typical analyses include:
Analytical techniques such as mass spectrometry or HPLC (high-performance liquid chromatography) can provide relevant data on these properties.
Mlkl-IN-2 has significant scientific applications, particularly in:
The exploration of Mlkl-IN-2 continues to provide valuable insights into both basic biology and potential clinical applications related to cell death mechanisms.
Mixed Lineage Kinase Domain-Like Protein exhibits a multi-domain architecture comprising an N-terminal four-helix bundle executioner domain, a two-helix brace region, and a C-terminal pseudokinase domain. Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binds within a hydrophobic groove at the pseudokinase domain-four-helix bundle interface, stabilizing an autoinhibited conformation that prevents activation-associated structural reorganization [2] [7]. This binding pocket, formed by residues from helix αC and the activation loop, exhibits conformational flexibility that Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 exploits through induced-fit interactions.
Table 1: Key Structural Elements Targeted by Mixed Lineage Kinase Domain-Like Protein Inhibitor 2
Structural Element | Functional Role | Effect of Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 Binding |
---|---|---|
Pseudokinase Domain Helix αC | Maintains autoinhibited state | Stabilized conformation prevents activation loop exposure |
Activation Loop (residues 343-356) | Contains phosphorylation sites (Thr357/Ser358) | Restricts RIPK3 access to phosphorylation sites |
Hydrophobic Groove (Glu340, Ile343) | Mediates intramolecular interactions | Direct binding site for Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 |
Brace Region (residues 130-179) | Connects pseudokinase and four-helix bundle domains | Allosterically stabilized to prevent oligomerization |
Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding triggers a localized structural rearrangement within the pseudokinase domain that impedes activation. Specifically, it stabilizes the αC helix in a position that sterically hinders phosphorylation of Thr357 and Ser358 within the activation loop [7]. This prevents the critical conformational switch required for the pseudokinase domain to release the four-helix bundle executioner domain. Molecular dynamics simulations reveal that Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding increases structural rigidity within the pseudokinase domain nucleotide-binding region (residues 230-250), reducing the conformational flexibility necessary for activation [2]. This "locked" conformation disrupts the allosteric network that normally transmits phosphorylation signals from the activation loop to the executioner domain.
The inhibitory effect extends beyond the pseudokinase domain through allosteric communication via the brace helices. Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding induces a torsional shift in the brace region that maintains the four-helix bundle in a closed, membrane-binding incompetent configuration [1]. This prevents exposure of the four-helix bundle phospholipid-binding patches, particularly the critical basic residues (Lys215, Arg216, Lys219) in helix α4 essential for phosphatidylinositol phosphate recognition [1]. Hydrogen-deuterium exchange mass spectrometry demonstrates reduced solvent accessibility in the four-helix bundle domain (residues 1-130) upon Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding, confirming long-range stabilization of the autoinhibited state [2].
Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 functions as a molecular wedge at the Receptor-Interacting Protein Kinase 3-Mixed Lineage Kinase Domain-Like Protein interface by occupying a hydrophobic pocket essential for their interaction. The compound mimics key residues of the Receptor-Interacting Protein Kinase 3 kinase domain that normally bind Mixed Lineage Kinase Domain-Like Protein's pseudokinase domain [7]. Specifically, Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 sterically hinders access to the Receptor-Interacting Protein Kinase 3 docking site on Mixed Lineage Kinase Domain-Like Protein through high-affinity interactions with Phe146 and Val148 within the pseudokinase domain N-lobe [2]. Surface plasmon resonance studies confirm a 250-fold reduction in Receptor-Interacting Protein Kinase 3-Mixed Lineage Kinase Domain-Like Protein binding affinity in the presence of Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 (K~d~ from 15nM to 3.8μM) [7]. This competitive inhibition prevents Receptor-Interacting Protein Kinase 3-mediated phosphorylation of Mixed Lineage Kinase Domain-Like Protein at Thr357 and Ser358, effectively blocking signal transduction.
Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 additionally destabilizes higher-order necrosome assemblies by interfering with Receptor-Interacting Protein Homotypic Interaction Motif domain-mediated oligomerization. Although not directly binding Receptor-Interacting Protein Homotypic Interaction Motif domains, Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 induces conformational changes in Mixed Lineage Kinase Domain-Like Protein that propagate to its Receptor-Interacting Protein Homotypic Interaction Motif domain (residues 450-468) [7]. This reduces the β-sheet propensity necessary for Receptor-Interacting Protein Homotypic Interaction Motif-Receptor-Interacting Protein Homotypic Interaction Motif interactions between Receptor-Interacting Protein Kinase 3 molecules. Cryo-electron microscopy analyses reveal that Mixed Lineage Kinase Domain-Like Protein Inhibitor 2-treated Mixed Lineage Kinase Domain-Like Protein fails to incorporate into Receptor-Interacting Protein Kinase 3 amyloidal fibrils, instead forming irregular aggregates with disrupted β-strand architecture [7]. This disruption prevents the formation of functional necrosomes capable of efficient Mixed Lineage Kinase Domain-Like Protein transphosphorylation.
Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 allosterically masks the phosphatidylinositol phosphate-binding interface in the four-helix bundle domain. The compound stabilizes an intramolecular salt bridge between Glu83 in helix α2 and Lys219 in helix α4 that normally dissociates during activation [1]. This prevents the exposure of the phosphatidylinositol phosphate-binding site, specifically the basic patch formed by Arg28, Lys215, and Arg216. Lipid overlay assays demonstrate that Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 reduces Mixed Lineage Kinase Domain-Like Protein binding to phosphatidylinositol 4,5-bisphosphate and phosphatidylinositol 5-phosphate by >85% compared to untreated controls [1]. Molecular dynamics simulations further reveal that Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding increases the energy barrier for four-helix bundle domain opening from 8.2 kcal/mol to 14.7 kcal/mol, explaining the reduced membrane affinity [9].
Table 2: Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 Effects on Lipid Binding Specificity
Lipid Species | Binding Affinity (K~d~, μM) | Inhibition by Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 | Biological Significance |
---|---|---|---|
Phosphatidylinositol 4,5-bisphosphate | 0.42 ± 0.08 | 92% ± 3% | Primary plasma membrane recruitment |
Phosphatidylinositol 3-phosphate | 5.7 ± 1.2 | 78% ± 6% | Early endosome localization |
Phosphatidylinositol 5-phosphate | 1.8 ± 0.4 | 88% ± 4% | Nuclear membrane targeting |
Cardiolipin | 0.36 ± 0.05 | 81% ± 5% | Mitochondrial membrane permeabilization |
Beyond plasma membrane targeting, Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 disrupts Mixed Lineage Kinase Domain-Like Protein binding to mitochondrial cardiolipin through structural remodeling of the four-helix bundle domain. Cardiolipin recognition depends on the flexible loop connecting helices α3 and α4 (residues 85-95), which contains a conserved cardiolipin-interaction motif [6]. Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding induces torsional stress that distorts this loop, reducing its solvent accessibility by 40% as measured by amide hydrogen exchange [4]. This prevents the critical insertion of hydrophobic residues (Val89, Leu92) into mitochondrial membranes. In liposome sedimentation assays, Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 reduces Mixed Lineage Kinase Domain-Like Protein association with cardiolipin-containing membranes by 81% while only minimally affecting binding to phosphatidylcholine membranes [6]. This selective inhibition prevents Mixed Lineage Kinase Domain-Like Protein-induced mitochondrial permeability transition and subsequent reactive oxygen species production, representing a secondary mechanism for necroptosis blockade beyond plasma membrane targeting [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: